3-Methylene-1,4-cyclohexadiene
Description
Properties
IUPAC Name |
3-methylidenecyclohexa-1,4-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRLCNCYLXWRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CCC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185953 | |
| Record name | 3-Methylene-1,4-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3217-87-6 | |
| Record name | 3-Methylene-1,4-cyclohexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3217-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylene-1,4-cyclohexadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylene-1,4-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methylene 1,4 Cyclohexadiene and Analogues
Direct Synthetic Routes to 3-Methylene-1,4-cyclohexadiene
The direct synthesis of this compound is complicated by the compound's propensity to undergo thermal reactions and dimerization. acs.orggoogle.com Methodologies often rely on the careful transformation of stable precursors or controlled generation under specific conditions.
The synthesis of the 1,4-cyclohexadiene (B1204751) core structure is well-established, with the Birch reduction of aromatic compounds being a primary method. wikipedia.org This process involves the use of an alkali metal in liquid ammonia with a proton donor to reduce the aromatic ring, avoiding over-reduction to a fully saturated cyclohexane. wikipedia.orgyoutube.com Once the 1,4-cyclohexadiene scaffold is obtained, subsequent chemical transformations are required to introduce the exocyclic methylene (B1212753) group. While direct functionalization of the 1,4-cyclohexadiene ring to produce this compound is not widely documented, related transformations provide insight into potential pathways. For instance, substituted 1,4-cyclohexadienes can be synthesized and subsequently aromatized, leveraging the thermodynamic driving force of forming a stable aromatic ring. wikipedia.orgacs.org
| Precursor | Reagents | Product | Key Feature |
| Benzene (B151609) | Na/NH₃ (l), Alcohol | 1,4-Cyclohexadiene | Formation of the core diene structure wikipedia.orgyoutube.com |
| Substituted Aromatics | Birch Reduction Conditions | Substituted 1,4-Cyclohexadienes | Access to functionalized diene precursors wikipedia.org |
This table outlines the foundational synthesis of the 1,4-cyclohexadiene ring system, a key precursor for potential transformation into methylene-substituted analogues.
Thermolysis provides a method for generating reactive species by heating a precursor molecule, causing it to fragment into smaller components. The generation of this compound can be achieved through the pyrolysis of specifically designed precursors. Mechanistic studies have explored the thermal behavior of p-isotoluene, which often involves its dimerization or rearrangement. google.com The controlled thermal decomposition of a larger molecule designed to eliminate a stable byproduct can serve as a viable, albeit specialized, route to the target compound in the gas phase or under flash vacuum pyrolysis conditions to minimize secondary reactions.
Synthesis of Related Methylene-Substituted Cyclohexadienes
The synthesis of structural isomers and related methylene-cyclohexadiene adducts provides broader context and highlights alternative strategies for constructing these reactive motifs.
5-Methylene-1,3-cyclohexadiene, a structural isomer of toluene (B28343) also known as o-isotoluene, has been synthesized through specific cycloaddition and electrocyclization pathways. acs.orgnih.gov One effective method involves the electrocyclization of (4Z)-1,2,4,6-heptatetraenes. acs.org This approach leverages the principles of pericyclic reactions to construct the cyclic diene system with the desired exocyclic methylene group. The thermal reactions of o-isotoluene have also been studied in conjunction with its para-isomer, highlighting its distinct reactivity. acs.org
| Reaction Type | Starting Material | Product | Reference Finding |
| Electrocyclization | (4Z)-1,2,4,6-Heptatetraene | 5-Methylene-1,3-cyclohexadiene | Provides a controlled route to the ortho-isomer acs.org |
This table details a specific, modern synthetic route for the preparation of an important structural isomer of this compound.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to complex molecules. While not forming this compound directly, these strategies can generate highly substituted cyclohexadiene rings that may incorporate methylidene functionality or its precursors. For example, a concise approach to substituted cyclohexadienes has been developed involving the vinylogous addition of α,α-dicyanoolefins to Michael adduct intermediates. researchgate.net This method proceeds in good yields without the need for a metal catalyst. researchgate.net Similarly, three-component condensation reactions of arylamines, carbonyl compounds, and CH-acids can yield complex heterocyclic systems that incorporate a cyclohexadiene-like moiety. researchgate.net These approaches highlight the potential for convergent synthesis of complex diene structures.
Catalytic and Stereoselective Approaches in Cyclohexadiene Synthesis
Modern catalytic methods offer powerful tools for the synthesis of cyclohexadiene rings with high levels of control and efficiency. These approaches are crucial for accessing chiral or highly functionalized derivatives.
Organocatalysis has emerged as a useful tool for synthesizing chiral cyclohexadiene structures. For instance, proline-catalyzed self-condensation of α,β-unsaturated aldehydes can produce 1,3-cyclohexadienals. nih.gov This methodology can be integrated into one-pot reaction cascades to build more complex structures, such as bicyclo[2.2.2]octane systems. nih.gov
Transition metal catalysis also provides versatile routes. The cobalt-catalyzed Diels-Alder reaction between alkynyl pinacol boronic esters and various dienes produces substituted 1,4-cyclohexadienes with excellent regioselectivity. organic-chemistry.org This reaction can be part of a one-pot sequence involving subsequent Suzuki coupling and oxidation to generate highly functionalized aromatic compounds from the initially formed diene. organic-chemistry.org Furthermore, stereoselective synthesis of cyclohexadienones from phenols has been achieved, demonstrating the potential for asymmetric synthesis in this class of compounds. scilit.com
| Catalysis Type | Reaction | Key Advantage |
| Organocatalysis | Proline-catalyzed self-condensation | Access to chiral cyclohexadienals nih.gov |
| Transition Metal | Cobalt-catalyzed Diels-Alder | High regioselectivity in 1,4-cyclohexadiene formation organic-chemistry.org |
This table summarizes modern catalytic approaches for the synthesis of the core cyclohexadiene ring, emphasizing the control over structure and stereochemistry.
Transition-Metal-Catalyzed Difunctionalization of Cyclohexadienes (e.g., Palladium-catalyzed)
Transition-metal-catalyzed difunctionalization of cyclohexadienes has emerged as a potent strategy for the stereoselective introduction of two new functional groups across the diene system. Palladium catalysis, in particular, has been extensively explored for its versatility and functional group tolerance. These reactions often proceed through a (π-allyl)palladium intermediate, which can be intercepted by a variety of nucleophiles.
One notable advancement is the palladium-catalyzed 1,4-carboamination of cyclic 1,3-dienes, which allows for the stereoselective synthesis of 1,4-cis-disubstituted cyclic frameworks. This approach utilizes a hybrid palladium-catalyzed radical-polar crossover mechanism. The reaction of cyclic 1,3-dienes with amines and various electrophiles, such as trifluoromethylaromatics, aryl bromides, and alkyl iodides, proceeds with remarkable diastereoselectivity. This methodology has been successfully applied to the synthesis of biologically relevant molecules, including inhibitors of the transient receptor potential vanilloid 6 (TRPV6) channel and cystic fibrosis transmembrane conductance regulator (CFTR) modulators.
Another significant development is the palladium-catalyzed 1,3-difunctionalization of 1,4-cyclohexadiene. This transformation involves the reaction of the skipped diene with alkenyl triflates and arylboronic acids to yield 1,3-alkenylarylated products with a syn-disubstituted stereochemistry. The reaction is catalyzed by Pd(acac)₂ with CsF as the base and demonstrates a broad substrate scope, accommodating a range of electronically diverse arylboronic acids and functionalized alkenyl triflates. This nonclassical difunctionalization proceeds by leveraging β-hydride elimination to access C(sp³)-hybridized carbon atoms for functionalization.
The scope of palladium-catalyzed difunctionalization of cyclic dienes has been expanded to include various nucleophiles and electrophiles, leading to a diverse array of substituted cyclohexene (B86901) derivatives. The choice of ligands, additives, and reaction conditions plays a crucial role in controlling the regioselectivity and stereoselectivity of these transformations. For instance, the use of binaphthyl phosphoric acid and triethylamine as additives can switch the regioselectivity in the palladium-catalyzed carbocyclization of dienallenes, leading to either cis-1,4-disubstituted cyclohexenes or trans-1,2-disubstituted cyclobutenes.
Table 1: Examples of Palladium-Catalyzed Difunctionalization of Cyclohexadienes
| Catalyst/Ligand | Electrophile | Nucleophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Pd(PPh₃)₄ | Trifluoromethylated arene | Morpholine | 1,4-cis-Carboamination product | >20:1 | 88 |
| Pd(acac)₂ | Alkenyl triflate | Arylboronic acid | 1,3-syn-Alkenylarylation product | N/A | Varies |
| Pd(0)/Phosphoric Acid | Dienallene | B₂pin₂ | cis-1,4-Disubstituted cyclohexene | up to 16:1 | up to 97 |
Desymmetrization Strategies for Cyclohexa-1,4-dienes
The desymmetrization of prochiral or meso-cyclohexa-1,4-dienes is a powerful strategy for the enantioselective synthesis of chiral cyclohexene and cyclohexane derivatives, which are valuable building blocks in organic synthesis. This approach involves the selective reaction of one of two enantiotopic functional groups or faces of the starting material, guided by a chiral catalyst or reagent.
One effective method is the catalytic enantioselective bromoaminocyclization of prochiral cyclohexa-1,4-dienes. This reaction, utilizing chiral anion phase-transfer catalysis, provides access to enantioenriched cis-3a-arylhydroindoles containing an all-carbon quaternary stereocenter with good yields and excellent enantioselectivities (up to 97% ee). This strategy has been applied to the asymmetric synthesis of the natural product (+)-Mesembrane.
Asymmetric bromolactonization is another successful desymmetrization strategy. In the presence of a chiral catalyst such as (DHQD)₂PHAL, prochiral cyclohexadiene derivatives react with N-bromosuccinimide to afford the corresponding bromolactones with high enantiomeric excesses (up to 93% ee). This method is also applicable to the kinetic resolution of racemic cyclic ene-carboxylic acids.
Enzymatic approaches have also been employed for the desymmetrization of cyclohexadiene derivatives. For instance, the enantioselective reduction of prochiral 4,4-disubstituted 2,5-cyclohexadienones to chiral 2-cyclohexenones has been achieved using a chiral bisphosphine-CuI complex and diisobutylaluminum hydride-hexamethylphosphoric triamide complex. Additionally, ene-reductases from organisms like Bacillus subtilis have been used for the asymmetric reduction of one double bond in prochiral 2,5-cyclohexadienones, yielding chiral cyclohexenones with high enantioselectivity.
The choice of desymmetrization strategy depends on the desired target molecule and the nature of the substituents on the cyclohexa-1,4-diene core. These methods provide efficient routes to optically active six-membered rings that would be challenging to synthesize via other approaches.
Table 2: Overview of Desymmetrization Strategies for Cyclohexa-1,4-dienes
| Strategy | Chiral Source | Substrate | Product | Enantiomeric Excess (ee) |
| Bromoaminocyclization | Chiral Anion Phase-Transfer Catalyst | Prochiral Cyclohexa-1,4-diene | cis-3a-Arylhydroindole | up to 97% |
| Bromolactonization | (DHQD)₂PHAL | Prochiral Cyclohexadiene Derivative | Bromolactone | up to 93% |
| Enantioselective Reduction | Chiral Bisphosphine-CuI Complex | Prochiral 4,4-Disubstituted 2,5-Cyclohexadienone | Chiral 2-Cyclohexenone | N/A |
| Enzymatic Reduction | Ene-reductase (Bacillus subtilis) | Prochiral 2,5-Cyclohexadienone | Chiral Cyclohexenone | High |
Elucidating Reaction Pathways and Mechanistic Principles
Cycloaddition Chemistry of 3-Methylene-1,4-cyclohexadiene
The presence of both a conjugated diene system and an exocyclic double bond in this compound allows it to participate in a variety of cycloaddition reactions. These reactions are fundamental in organic synthesis for the construction of complex cyclic frameworks.
Diels-Alder Reactivity and Regioselectivity
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org In the case of this compound, the endocyclic diene component can react with various dienophiles. The regioselectivity of these reactions—the preferential formation of one constitutional isomer over another—is governed by the electronic nature of the substituents on both the diene and the dienophile. cerritos.eduacs.org
Generally, in normal-demand Diels-Alder reactions, the diene is electron-rich and the dienophile is electron-poor. For substituted 1,3-cyclohexadienes, the frontier molecular orbital (FMO) theory is often used to predict the major regioisomer. wikipedia.org Dienes with an electron-donating group at the 1-position typically yield "ortho" products, while those with a substituent at the 2-position favor the "para" adduct. cerritos.edu
While specific experimental data on the Diels-Alder reactions of unsubstituted this compound are not extensively detailed in readily available literature, studies on related substituted cyclohexadienes provide valuable insights. For instance, the reaction of 1-methoxy-1,3-cyclohexadiene (B1594827) with β-fluoro-β-nitrostyrenes results in a mixture of regioisomers and stereoisomers, highlighting the complexities that can arise from unsymmetrical reactants. nih.gov The reaction of 1,3-butadiene (B125203) with maleic anhydride, a classic example, proceeds readily to form the corresponding cyclohexene (B86901) derivative, demonstrating the general reactivity of the diene system. cerritos.eduupenn.eduyoutube.com
Table 1: Regioselectivity in Diels-Alder Reactions of Substituted Dienes cerritos.eduacs.org
| Diene Substituent Position | Dienophile Substituent | Major Product Regioisomer |
| 1- (Electron-Donating) | Electron-Withdrawing | "ortho" (1,2-disubstituted) |
| 2- (Electron-Donating) | Electron-Withdrawing | "para" (1,4-disubstituted) |
Ene Reactions and Intramolecular Processes
The ene reaction is another pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org this compound and its derivatives can participate in such reactions, both as ene donors and as products of ene reactions.
A notable example is the "aromatic ene reaction," where a thermally generated aryne can react with a pendant m-alkylarene substituent to produce a dearomatized isotoluene intermediate. nih.govnih.gov This highlights a pathway to form this compound derivatives.
Conversely, isotoluenes themselves can act as ene donors. The isomerization of o-isotoluene (5-methylene-1,3-cyclohexadiene) to toluene (B28343) has been proposed to proceed via a concerted intermolecular ene reaction. wikipedia.orgchemeurope.com Furthermore, upon heating, 3-methylene-1,4-cyclohexadienes bearing an alkoxycarbonyl substituent can undergo a rearrangement that is believed to involve an ene-like transition state as part of a radical chain mechanism. researchgate.net Intramolecular ene reactions are also known to occur in suitably substituted cyclohexadiene systems, leading to the formation of complex bicyclic structures. rsc.org
Isomerization and Rearrangement Dynamics
The transformation of this compound into its more stable aromatic isomer, toluene, is a thermodynamically favorable process, driven by the gain in aromatic stabilization energy, estimated to be around 23 kcal/mol (96 kJ/mol). wikipedia.orgchemeurope.com The mechanisms of these transformations are of significant mechanistic interest.
Thermal Isomerization Studies of Methylenecyclohexadienes
The thermal isomerization of p-isotoluene to toluene occurs at elevated temperatures, for example, at 100 °C in a benzene (B151609) solvent. wikipedia.orgchemeurope.com Kinetic studies have revealed that this transformation follows bimolecular kinetics, suggesting an intermolecular process. wikipedia.orgchemeurope.com An intramolecular 1,3-sigmatropic hydrogen shift is considered unfavorable as it would require a geometrically constrained antarafacial transition state. wikipedia.org The related o-isotoluene isomerizes to toluene under milder conditions, at 60 °C in benzene, also via a second-order reaction. wikipedia.orgchemeurope.com The thermal isomerization of azobenzene (B91143) derivatives has also been studied, with kinetics being highly dependent on solvent polarity. rsc.org
Radical Mechanisms in Structural Rearrangements
Research has indicated that the isomerization of p-isotoluene to toluene can proceed through an intermolecular free-radical reaction, which accounts for the observed bimolecular kinetics. wikipedia.orgchemeurope.com In this mechanism, a radical initiator can abstract a hydrogen atom, leading to the formation of a stabilized radical intermediate which then propagates a chain reaction to form toluene and dimerized products. wikipedia.orgchemeurope.com
Furthermore, rearrangements involving radical intermediates have been observed in substituted methylenecyclohexadienes. For example, the rearrangement of 3-methylene-1,4-cyclohexadienes with an alkoxycarbonyl group at the 6-position to form arylacetates upon heating is proposed to occur via a radical chain mechanism. researchgate.net This suggests that radical processes can be a significant pathway for the structural reorganization of these cross-conjugated systems. The decomposition of toluene in non-thermal plasma has also been shown to involve complex radical reaction pathways. nih.gov
Gas-Phase Ion Chemistry and Fragmentation Mechanisms
The behavior of this compound and its corresponding cation in the gas phase provides fundamental insights into its intrinsic properties and reactivity, free from solvent effects. Mass spectrometry techniques, particularly collision-induced dissociation (CID), are powerful tools for studying these gas-phase processes. wikipedia.org
Upon electron ionization in a mass spectrometer, this compound forms a molecular ion (C₇H₈⁺˙). The fragmentation of this ion, as well as its reactions with neutral molecules, reveals key aspects of its structure and stability. The ionization energy of this compound has been determined to be 8.6 ± 0.1 eV.
Studies on the gas-phase ion chemistry of various C₇H₈ isomers, including toluene and cycloheptatriene, have shown that their molecular ions can interconvert before fragmentation, leading to similar fragmentation patterns. researchgate.net The primary fragmentation pathway for these ions is the loss of a hydrogen atom to form the C₇H₇⁺ ion. This cation can exist as several isomers, with the most stable being the tropylium (B1234903) ion and the benzyl (B1604629) cation. The appearance energies for these fragment ions from different C₇H₈ precursors have been measured, providing thermochemical data for the various isomers.
Table 2: Gas-Phase Ion Energetics Data for this compound [NIST]
| Property | Value | Units | Method |
| Enthalpy of Formation (gas) | 35. ± 3. | kcal/mol | Ion Bracketing |
| Ionization Energy | 8.6 ± 0.1 | eV | Electron Ionization |
Photochemical Transformations and Excited State Dynamics
There is currently a lack of published data concerning the photochemical transformations and excited-state dynamics specifically for this compound. The scientific community has not, to date, published detailed investigations on the behavior of this molecule upon photoexcitation.
Conical intersections are fundamental to understanding the rapid, non-radiative decay of excited electronic states that drives many photochemical reactions. rsc.org They act as funnels, guiding molecules from an excited state back to the ground state and determining the ultimate photoproducts. rsc.org While computational and experimental studies have extensively mapped the conical intersection seams for related molecules like 1,3-cyclohexadiene (B119728) and 1,4-cyclohexadiene (B1204751), leading to a deep understanding of their ring-opening and isomerization processes, no such specific investigations have been reported for this compound. nih.govscribd.comacs.org The unique structural and electronic features of the exocyclic double bond in this compound would likely lead to a significantly different potential energy surface and conical intersection landscape compared to its endocyclic diene isomers, but these have not been computationally or experimentally characterized in available literature.
The photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a textbook example of a pericyclic reaction, governed by the Woodward-Hoffmann rules. acs.org This process and the competing pathways are dictated by the dynamics of the molecule as it navigates through various excited states and conical intersections. scribd.comacs.org Similarly, photochemical hydrogen elimination has been observed in the gas-phase photolysis of 1,4-cyclohexadiene. nih.gov
However, a search of scientific databases and journals reveals no equivalent studies on the photochemical ring-opening or hydrogen elimination mechanisms for this compound. The reaction pathways that would be accessible to this molecule upon absorption of light, and whether they would lead to ring-opening, hydrogen elimination, or other rearrangements, have not been the subject of published research. Therefore, detailed research findings and data tables on these specific photochemical transformations for this compound cannot be provided at this time.
Spectroscopic and Structural Analysis of this compound Remains Elusive
This compound is a non-aromatic isomer of toluene and is of considerable academic interest. wikipedia.org However, the compound is known to be significantly less stable than its aromatic counterpart, toluene, by an estimated 96 kJ/mol. wikipedia.org This inherent instability leads to a facile isomerization to toluene, particularly at elevated temperatures, which complicates its isolation and detailed characterization. wikipedia.orgacs.org
Searches for dedicated studies providing in-depth analysis of this compound have failed to yield the specific data points necessary to construct a complete spectroscopic profile. This includes a lack of published data for the following analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed and assigned ¹H NMR and ¹³C NMR spectra, including chemical shifts and coupling constants for the isolated molecule, are not present in surveyed databases and literature. While some studies mention the compound in reaction mixtures, the data presented is often for its subsequent reaction products. acs.org
Vibrational Spectroscopy: Specific Infrared (IR) and Raman spectroscopic data, such as tables of vibrational frequencies and their corresponding mode assignments for this compound, could not be located.
Electron Diffraction: There are no available gas-phase electron diffraction studies that would provide definitive information on its molecular geometry, including bond lengths and angles in the gaseous state.
The absence of this fundamental data prevents a detailed and scientifically rigorous discussion of the compound's advanced spectroscopic characterization and structural analysis as outlined. Generating such an article would require speculation or reliance on computational predictions that are not substantiated by published experimental research findings. Therefore, a complete and accurate article focusing solely on the specified spectroscopic characterization of this compound cannot be produced at this time.
Advanced Spectroscopic Characterization and Structural Analysis
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption characteristics of 3-Methylene-1,4-cyclohexadiene, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, offer significant insights into its molecular structure, particularly the nature of its chromophore. The arrangement of double bonds within the molecule, specifically its cross-conjugated system, dictates the energy of its electronic transitions and, consequently, the wavelengths at which it absorbs UV or visible light.
Detailed Research Findings
While specific, experimentally determined UV-Vis absorption data for this compound is not extensively documented in readily available literature, its spectral properties can be reliably inferred through an analysis of its structural components and comparison with related compounds. The chromophore in this compound consists of a system of three double bonds. However, unlike a linearly conjugated system, the double bonds are arranged in a cross-conjugated manner. This means that not all the double bonds are in a continuous, alternating sequence. In this molecule, the exocyclic methylene (B1212753) group is conjugated with two endocyclic double bonds, which are themselves isolated from each other by a methylene group.
This cross-conjugation is expected to result in a spectrum that is distinct from that of a linearly conjugated isomer, such as 1,3,5-hexatriene (B1211904). In linear conjugation, the π-orbitals of the double bonds overlap to create a delocalized system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to absorption at longer wavelengths (a bathochromic shift). In cross-conjugation, the extent of this delocalization is typically less pronounced.
The primary electronic transition responsible for the characteristic UV absorption in this compound is a π → π* transition. This involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The energy required for this transition, and thus the λmax, is highly dependent on the degree of conjugation.
To contextualize the expected absorption of this compound, it is useful to compare it with structurally related molecules:
1,4-Cyclohexadiene (B1204751) : This molecule contains two isolated double bonds. As there is no conjugation, the π → π* transitions occur at high energies, and the λmax is expected to be below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.
1,3-Butadiene (B125203) : As a simple linearly conjugated diene, it exhibits a λmax of approximately 217 nm. This demonstrates the bathochromic shift that occurs when two double bonds are conjugated.
1,3-Cyclohexadiene (B119728) : This cyclic conjugated diene shows a λmax at around 256 nm. The cyclic structure and substitution influence the exact position of the absorption maximum.
Toluene (B28343) : While not a diene, toluene's aromatic ring provides a reference for a cyclic system with delocalized π-electrons, showing a characteristic absorption peak around 262 nm.
Fulvene : This is a key comparative compound as it also possesses a cross-conjugated system with an exocyclic double bond. Fulvenes typically exhibit a principal absorption band at a longer wavelength than simple acyclic dienes, which is attributed to their unique electronic structure.
Based on these comparisons, it is anticipated that the UV-Vis spectrum of this compound will show a λmax that is significantly shifted to a longer wavelength compared to non-conjugated dienes, reflecting the presence of conjugation. However, due to the cross-conjugated nature of the system, the λmax may be at a shorter wavelength than a fully linearly conjugated cyclic triene. The intensity of the absorption, represented by the molar absorptivity (ε), is expected to be high, which is characteristic of π → π* transitions in conjugated systems.
UV-Vis Absorption Data for Comparative Compounds
The following table presents the UV-Vis absorption data for several compounds that are structurally related to this compound, providing a basis for understanding its expected spectroscopic behavior.
| Compound | Structure | Type of System | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|
| 1,4-Cyclohexadiene | Isolated Diene | < 200 | N/A | |
| 1,3-Butadiene | Linearly Conjugated Diene | 217 | ~21,000 | |
| 1,3-Cyclohexadiene | Linearly Conjugated Diene (cyclic) | 256 | ~8,000 | |
| Toluene | Aromatic | 262 | ~286 | |
| Fulvene | Cross-conjugated Diene | ~235-365 (multiple bands) | Variable |
Computational Chemistry and Theoretical Modelling
Quantum Chemical Approaches
Quantum chemical methods provide a foundational framework for understanding the molecular properties of 3-Methylene-1,4-cyclohexadiene from first principles. These approaches range from high-accuracy ab initio and Density Functional Theory (DFT) calculations to more computationally efficient semiempirical and molecular mechanics methods.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT calculations are instrumental in obtaining precise geometric and energetic information for molecules like this compound. While specific high-level computational studies exclusively on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds such as 3,6-dimethylene-1,4-cyclohexadiene. For instance, ab initio calculations using the STO-3G basis set on 3,6-dimethylene-1,4-cyclohexadiene have been used to perform partial geometry optimization, revealing details about its bond lengths and angles. researchgate.net
DFT methods, which incorporate electron correlation at a lower computational cost than high-level ab initio methods, are well-suited for investigating the electronic structure and properties of such polyenes. These calculations can predict key parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stability. For related cyclohexadiene systems, DFT calculations have been employed to explore reaction thermodynamics andmechanisms. nih.govescholarship.org
Table 1: Representative Calculated Geometrical Parameters for Cyclohexadiene Derivatives (Note: This table is illustrative and based on typical values for related compounds, as specific high-level calculations for this compound are not readily available in the cited literature.)
| Parameter | Typical Value (DFT) | Description |
| C=C (ring) Bond Length | ~1.34 Å | Length of the double bonds within the cyclohexadiene ring. |
| C=C (exocyclic) Bond Length | ~1.35 Å | Length of the exocyclic methylene (B1212753) double bond. |
| C-C (ring) Bond Length | ~1.51 Å | Length of the single bonds within the cyclohexadiene ring. |
| C-H Bond Length | ~1.09 Å | Length of the carbon-hydrogen bonds. |
| Dihedral Angle | Varies | Defines the puckering and overall conformation of the ring. |
Semiempirical and Molecular Mechanics Simulations
Semiempirical quantum mechanical methods, which use parameters derived from experimental data to simplify calculations, offer a computationally faster alternative for larger systems or for preliminary conformational searches. acs.orgnih.gov These methods can provide valuable qualitative insights into the electronic properties and relative energies of different conformations of this compound.
Molecular mechanics (MM) simulations, which are based on classical force fields, are particularly useful for exploring the conformational landscape of flexible molecules. nih.gov For molecules with non-planar rings like cyclohexadienes, MM calculations can efficiently identify low-energy conformers and estimate the energy barriers between them. scispace.com For example, in the study of the related 3-methylene-1,4-pentadiene, molecular mechanics calculations were used to explore a 7x7 grid of conformers by varying the two dihedral angles at the C-C single bonds, successfully identifying the energy minima. scispace.com
Electronic Structure and Bonding Analysis
The arrangement of π-electrons in this compound dictates its chemical reactivity and spectroscopic properties. Computational analysis provides a detailed picture of its electronic structure and the nature of its chemical bonds.
Pi-Electron Delocalization and Conjugation Effects
This compound contains a cross-conjugated system of π-electrons. Unlike the linear conjugation found in its isomer, 5-methylene-1,3-cyclohexadiene, the π-system in the 3-methylene isomer is interrupted. This arrangement influences the extent of electron delocalization. Valence Bond (VB) theory studies on prototypical cross-conjugated polyenes suggest a notable inhibition of delocalization compared to their linearly conjugated counterparts. researchgate.net This can lead to the π-system behaving more like isolated butadiene units. researchgate.net
Hyperconjugation, the interaction of σ-orbitals (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, can also play a role in the stability of cyclohexadienes. In 1,4-cyclohexadiene (B1204751), hyperconjugation is invoked to explain its stability relative to what would be expected for a molecule with isolated double bonds. bluffton.edu Similar stabilizing interactions are likely present in this compound.
Homoaromaticity Considerations in Cyclohexadienyl Systems
Homoaromaticity is a concept in organic chemistry where a conjugated system is interrupted by a single sp³ hybridized carbon atom, yet the system retains a degree of aromatic stability. purechemistry.org For a compound to be considered homoaromatic, it generally needs to have a cyclic, non-conjugated π-system with 4n+2 π-electrons and a geometry that allows for effective through-space overlap of the p-orbitals. purechemistry.org
In the case of this compound, the presence of an sp³ hybridized carbon atom at the 6-position disrupts the cyclic conjugation of the π-system within the ring. youtube.com While the molecule is cyclic, the lack of continuous planarity and π-orbital overlap across the sp³ center makes it non-aromatic. youtube.com Theoretical studies on homoaromaticity often focus on charged species where the potential for delocalization and stabilization is more pronounced. There is no strong evidence from computational studies to suggest that neutral this compound exhibits significant homoaromatic character.
Potential Energy Surface Mapping and Transition State Analysis
Understanding the reactivity of this compound, for instance in thermal rearrangements or dimerization reactions, requires mapping its potential energy surface (PES) and identifying the transition states for these processes.
Computational methods like DFT are powerful tools for locating transition state structures and calculating activation energies. For example, detailed computational studies on the dimerization of 1,3-cyclohexadiene (B119728) using DFT (B3LYP), CASPT2, and CBS-QB3 methods have revealed multiple competitive concerted and stepwise reaction pathways. nih.gov These studies calculate the activation enthalpies for different cycloaddition reactions, providing a deep mechanistic understanding. nih.gov
While specific PES mapping and transition state analyses for this compound are not detailed in the available literature, it is known to undergo bimolecular thermal reactions. acs.org A thorough computational investigation of these reactions would involve:
Locating Reactant and Product Minima: Optimizing the geometries of the starting material and the expected products on the PES.
Transition State Searching: Employing algorithms to find the saddle points on the PES that connect the reactants and products.
Frequency Calculations: To confirm that the located stationary points are indeed minima (all real frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections to the enthalpy and free energy.
Such analyses would provide crucial data on the reaction kinetics and thermodynamics, elucidating the preferred reaction pathways and the nature of the intermediates and transition states involved.
Studies on Derivatives and Analogues of 3 Methylene 1,4 Cyclohexadiene
Substituted 3-Methylene-1,4-cyclohexadiene Systems
The reactivity and stability of the this compound core can be significantly altered by the introduction of substituent groups. These modifications can influence the electronic properties of the diene system, affecting its participation in cycloaddition reactions and other chemical transformations.
For instance, the presence of methyl groups, as seen in 3,3-dimethyl-6-methylidene-1,4-cyclohexadiene , can provide steric hindrance and also affect the electron distribution within the ring. ontosight.ai This particular derivative is of interest for its unique structural arrangement and its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The two methyl groups at the 3-position and the methylidene group at the 6-position contribute to its distinct reactivity. ontosight.ai
Another example is 6-methylidene-3,3-diphenylcyclohexa-1,4-diene , where the introduction of two phenyl groups at the 3-position dramatically increases the steric bulk and introduces further electronic effects from the aromatic rings. nih.gov The synthesis and properties of such substituted systems are crucial for understanding structure-activity relationships and for designing novel molecules with specific functions.
Similarly, 3,3,6,6-tetramethyl-1,4-cyclohexadiene offers a case study in how substitution impacts the cyclohexadiene ring. The four methyl groups provide stability through steric effects, which in turn reduces the reactivity of the double bonds. ontosight.ai
Below is a table summarizing some substituted this compound systems:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,3-Dimethyl-6-methylidene-1,4-cyclohexadiene ontosight.ai | C9H12 | Two methyl groups at the 3-position. |
| 6-Methylidene-3,3-diphenylcyclohexa-1,4-diene nih.gov | C19H16 | Two phenyl groups at the 3-position. |
| 3,3,6,6-Tetramethyl-1,4-cyclohexadiene ontosight.ai | C10H16 | Four methyl groups at the 3 and 6 positions. |
Isomeric Methylenecyclohexadienes (e.g., 5-Methylene-1,3-cyclohexadiene)
Isomers of this compound, such as 5-methylene-1,3-cyclohexadiene , exhibit different patterns of conjugation and, consequently, distinct chemical behavior. nih.gov In 5-methylene-1,3-cyclohexadiene, the double bonds are conjugated, which influences its reactivity in reactions like the Diels-Alder cycloaddition.
The synthesis of these isomers can be challenging due to their potential for rapid isomerization. For example, 5-methyl-1,3-cyclohexadiene (B13827064) is a transient intermediate in certain organic reactions and can undergo numberanalytics.com sigmatropic hydrogen shifts. Its synthesis often involves methods like bromination-dehydrobromination of precursors such as 5-methylcyclohexene.
The reactivity of these isomers is also influenced by substituents. For example, the methyl group in 5-methyl-1,3-cyclohexadiene is electron-donating, which enhances its reactivity as a diene in cycloaddition reactions.
A comparison of key isomeric methylenecyclohexadienes is presented below:
| Compound Name | Molecular Formula | Position of Methylene (B1212753) Group | Conjugation |
|---|---|---|---|
| This compound nih.gov | C7H8 | 3 | Cross-conjugated |
| 5-Methylene-1,3-cyclohexadiene nih.gov | C7H8 | 5 | Conjugated |
| 5-Methyl-1,3-cyclohexadiene nih.gov | C7H10 | N/A (Methyl group at 5) | Conjugated |
| 1-Methyl-1,4-cyclohexadiene sigmaaldrich.com | C7H10 | N/A (Methyl group at 1) | Isolated double bonds |
| 3-Methyl-1,4-cyclohexadiene chemspider.com | C7H10 | N/A (Methyl group at 3) | Isolated double bonds |
Benzo-Fused and Dibenzo-Fused Methylene-Cyclohexadiene Analogues
The fusion of one or two benzene (B151609) rings to the methylene-cyclohexadiene framework creates benzo-fused and dibenzo-fused analogues with extended π-systems and altered geometries. These structural modifications have a profound impact on the electronic and chemical properties of the molecules.
An example of a dibenzo-fused system is found in the synthesis of dibenzo-7λ³-phosphanorbornadiene derivatives . These compounds are synthesized from the reaction of a phosphorus dichloride with magnesium anthracene. acs.org This reaction highlights how the dibenzo-fused structure provides a rigid framework for the construction of more complex heterocyclic systems.
Cyclohexadienyl Radicals and Anions in Reactive Intermediates
The cyclohexadienyl radical is a key reactive intermediate in many organic reactions. numberanalytics.comnumberanalytics.com It is a resonance-stabilized radical, with the unpaired electron delocalized over the cyclohexadienyl ring. numberanalytics.com This delocalization contributes to its stability, which is estimated to be around 24-25 kcal/mole. rsc.orgrsc.org
Cyclohexadienyl radicals can be formed through various mechanisms, including the addition of a radical to a cyclohexadiene ring or hydrogen abstraction from a cyclohexadiene molecule. numberanalytics.comnumberanalytics.com Their reactivity is influenced by substituents on the ring, with electron-donating groups generally increasing reactivity and electron-withdrawing groups decreasing it. numberanalytics.com These radicals participate in a range of reactions, including additions, substitutions, and polymerizations. numberanalytics.com
The cyclohexadienyl anion is another important reactive intermediate, particularly in reactions involving benzyne (B1209423). fiveable.me It is a resonance-stabilized aromatic species that can be formed through the reaction of benzyne with a nucleophile. fiveable.mechempedia.info The stability and reactivity of the cyclohexadienyl anion play a crucial role in the outcome of these reactions. fiveable.me
The study of these reactive intermediates is essential for understanding the mechanisms of many organic reactions. For example, the thermal dissociation of the cyclohexadienyl radical to form benzene and a hydrogen atom is a key step in some aromatization reactions. rsc.org
Cross-Conjugated Hydrocarbons and Dendralene Structural Motifs
This compound is an example of a cross-conjugated hydrocarbon. wikipedia.org In cross-conjugation, a set of three pi bonds has two of the pi bonds interacting with each other through conjugation, while the third is excluded from that interaction. wikipedia.org This is in contrast to the linear arrangement of alternating single and double bonds seen in conjugated systems like polyenes. wikipedia.org
This unique electronic arrangement in cross-conjugated systems leads to distinct chemical and physical properties. For example, valence bond theory suggests that cross-conjugated dendralenes exhibit a lesser degree of delocalization compared to their linearly conjugated polyene counterparts. roaldhoffmann.comresearchgate.net
Dendralenes are a class of acyclic cross-conjugated polyenes, with the simplest being buta-1,3-diene ( numberanalytics.comdendralene). wikipedia.org Higher dendralenes, such as fiveable.medendralene (2-vinyl-1,3-butadiene) and acs.orgdendralene, are of significant interest due to their potential as building blocks for the synthesis of complex molecules, particularly through tandem Diels-Alder reactions. wikipedia.orgrsc.org The fiveable.medendralene motif has also been utilized as an entry point for Nazarov cyclizations. acs.orgacs.org
The synthesis of dendralenes can be achieved through various methods, including pyrolysis, cross-coupling reactions, and palladium-catalyzed allenic C-H bond oxidation. wikipedia.orgresearchgate.net The reactivity of dendralenes is influenced by the number of alkene units; odd-numbered dendralenes tend to be more reactive in Diels-Alder reactions. wikipedia.org
The study of cross-conjugated hydrocarbons and dendralenes is a vibrant area of research, with applications in materials science and the synthesis of natural products. rsc.orgresearchgate.net
Applications in Complex Organic Synthesis and Material Science
Precursors for Polycyclic and Bridged Ring Systems
3-Methylene-1,4-cyclohexadiene is an excellent candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction, to construct polycyclic and bridged ring frameworks. ucalgary.camasterorganicchemistry.com The inherent diene of the cyclohexadiene ring readily reacts with a variety of dienophiles to form new six-membered rings. ucalgary.ca This [4+2] cycloaddition is a powerful and atom-economical method for generating molecular complexity in a single step. youtube.com
The reaction of this compound with a simple alkene dienophile, for instance, would yield a bicyclo[2.2.2]octene derivative. The exocyclic methylene (B1212753) group can then be further functionalized, adding another layer of synthetic utility. When the dienophile is part of another ring system, the Diels-Alder reaction can lead to the formation of intricate polycyclic structures. masterorganicchemistry.com
Moreover, intramolecular cycloadditions, where the dienophile is tethered to the diene, are a powerful strategy for the synthesis of bridged ring systems. nih.gov While direct examples involving this compound are not extensively documented, the principles of intramolecular Diels-Alder reactions of substituted cyclohexadienes demonstrate the potential for this molecule to serve as a precursor to complex bridged architectures. nih.govnih.gov The strategic placement of a dienophilic moiety on a substituent attached to the cyclohexadiene ring would enable access to a variety of strained and structurally novel bridged compounds.
A general representation of the Diels-Alder reaction involving a substituted 1,3-cyclohexadiene (B119728) is presented below:
| Diene | Dienophile | Product |
| 1,3-Cyclohexadiene | Ethyne | 1,4-Cyclohexadiene (B1204751) |
| 1,3-Butadiene (B125203) | Ethene | Cyclohexene (B86901) |
This table illustrates the fundamental nature of the Diels-Alder reaction, which is applicable to this compound. ucalgary.ca
Stereocontrolled Formation of Chiral Centers in Cyclic Structures
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and this compound offers a scaffold upon which chiral centers can be installed with a high degree of stereocontrol. The facial selectivity of reactions on the diene or the exocyclic double bond can be influenced by the presence of chiral catalysts or auxiliaries. researchgate.netbeilstein-journals.org
Asymmetric Diels-Alder reactions, for instance, can be achieved by using a chiral Lewis acid catalyst to coordinate to the dienophile, thereby creating a chiral environment that directs the approach of the diene from one face over the other. This leads to the formation of one enantiomer of the bicyclic product in excess.
Alternatively, a chiral auxiliary can be temporarily attached to the dienophile. organic-chemistry.org This auxiliary then directs the stereochemical outcome of the cycloaddition, after which it can be removed to yield the enantiomerically enriched product. While specific studies on this compound are not prevalent, the extensive research on asymmetric Diels-Alder reactions with other cyclic dienes provides a clear blueprint for its potential application in this area. organic-chemistry.org
Recent advancements have also demonstrated the copper-catalyzed enantioselective synthesis of bridged bicyclic ketals from related acyclic 1,1-disubstituted alkene diols, highlighting the potential for catalytic asymmetric methods to control stereochemistry in complex cyclization reactions. nih.gov Such strategies could be adapted to reactions involving this compound to generate a variety of chiral cyclic structures. The introduction of multiple stereogenic centers in a controlled manner is also a significant challenge that can be addressed using domino reactions initiated by rhodium carbenes, which have been shown to produce cyclopentanes with four new stereogenic centers with high stereoselectivity. nih.gov
The following table summarizes selected examples of stereocontrol in reactions of cyclic compounds:
| Reaction Type | Chiral Control Method | Substrate Type | Outcome |
| Asymmetric [4+3] Cycloaddition | Palladium Catalysis | Methylene-trimethylenemethane and an azadiene | Access to seven-membered exocyclic axially chiral allenes. nih.gov |
| Michael Addition | Organocatalysis | Nitroolefins and acetylacetone | High yields and good enantioselectivities. beilstein-journals.org |
| Cascade Michael-Cyclization | Organocatalysis | α,α-Dicyanoalkenes with nitroolefins | Fully substituted cyclohexa-1,3-dienes with two contiguous stereocenters. researchgate.net |
Building Blocks in Total Synthesis Strategies
The quest for the efficient synthesis of complex natural products often relies on the use of versatile and readily available building blocks. This compound, with its multiple reactive sites, is a prime candidate for such a role. Its rigid framework and the potential for stereocontrolled functionalization make it an attractive starting point for the synthesis of a variety of natural product scaffolds.
While specific total syntheses employing this compound as a starting material are not widely reported, the use of related cyclohexadiene derivatives is well-established. For instance, 1,3-cyclohexadien-1-al derivatives have been utilized as key intermediates in the synthesis of various natural products. nih.gov These syntheses often leverage the diene functionality for Diels-Alder reactions or the aldehyde for further elaboration. The exocyclic methylene group of this compound offers an additional handle for synthetic transformations, expanding its potential utility.
The concept of using a small set of versatile building blocks to construct a wide array of complex molecules is a powerful paradigm in organic synthesis. nih.gov The structural motifs present in this compound could be strategically exploited in convergent synthetic routes, where different fragments of a target molecule are synthesized separately and then joined together. The use of oxetanes and arynes as versatile building blocks in the total synthesis of natural products showcases the power of this approach. researchgate.netrsc.org By analogy, the unique reactivity of this compound could be harnessed in similar strategies to access novel and biologically active compounds.
Contribution to Polymer Chemistry via Related Cyclohexadiene Monomers
While the direct polymerization of this compound is not extensively documented, the polymerization of related cyclohexadiene monomers provides significant insight into its potential contributions to polymer chemistry. The isomerization of 1,4-cyclohexadiene to 1,3-cyclohexadiene, for example, yields a monomer that can undergo polymerization through various mechanisms, including anionic, cationic, and coordination polymerization. researchgate.netnih.gov
The resulting poly(1,3-cyclohexadiene) can have different microstructures (1,2- vs. 1,4-addition), which in turn influences the properties of the final polymer. acs.org Control over the polymerization of 1,3-cyclohexadiene has been achieved using various initiator systems, leading to well-defined polymers, including block copolymers with styrene. researchgate.net These polymers exhibit high thermal stability, making them attractive for various applications.
Furthermore, renewable routes to cyclohexadiene monomers from plant oils have been developed, opening the door to the synthesis of more sustainable polymers. researchgate.netnih.gov The epoxidation of 1,4-cyclohexadiene, another renewable monomer, followed by ring-opening copolymerization with carbon dioxide, yields unsaturated polycarbonates. rsc.org These materials can be further modified, for example, through thiol-ene click reactions on the double bonds. nsf.gov
The presence of the exocyclic double bond in this compound offers a unique opportunity for polymerization. This moiety could potentially undergo vinyl-type polymerization, leading to a polymer with a cyclohexadiene unit in each repeating unit of the backbone. Such polymers would have a high density of reactive sites for post-polymerization modification, allowing for the tuning of their properties for specific applications. The development of novel polymers from five-membered cyclic ketene (B1206846) hemiacetal ester monomers highlights the ongoing interest in creating degradable and chemically recyclable polymers from monomers with unique structures. nih.gov
The following table provides a summary of polymerization studies on related cyclohexadiene monomers:
| Monomer | Polymerization Method | Resulting Polymer | Key Findings |
| 1,3-Cyclohexadiene | Anionic Polymerization | Poly(1,3-cyclohexadiene) homopolymers and star-shaped polymers | High molecular weight polymers with good thermal stability. acs.org |
| 1,3-Cyclohexadiene and Styrene | Anionic Polymerization | Poly(1,3-cyclohexadiene-block-styrene) | Well-defined block copolymers with controlled microstructure. researchgate.net |
| 1,4-Cyclohexadiene (after isomerization to 1,3-CHD) | Metathesis and Isomerization followed by Polymerization | Poly(1,3-cyclohexadiene) from renewable resources | Sustainable route to polymers from plant oils. researchgate.netnih.gov |
| 1,4-Cyclohexadiene Oxide and CO2 | Ring-Opening Copolymerization | Unsaturated Polycarbonates | Renewable polycarbonates with tunable properties. rsc.org |
| 1,3-Cyclohexadiene and Isoprene | Cationic Copolymerization | Random copolymers | 1,4-specific copolymerization achieved with rare-earth metal catalysts. rsc.org |
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthetic Methodologies
The industrial synthesis of p-xylylene, and by extension its precursor 3-methylene-1,4-cyclohexadiene, has traditionally relied on high-temperature pyrolysis of [2.2]paracyclophane, a process that is energy-intensive. Modern chemical synthesis is increasingly driven by the principles of green chemistry, focusing on renewable feedstocks, atom economy, and environmentally benign reaction conditions.
Future research will likely prioritize the development of catalytic routes to this compound and its isomers from biomass-derived platform chemicals. A notable advancement in this area is the synthesis of p-xylene (B151628), a stable isomer and crucial commodity chemical, from biomass-derived 2,5-dimethylfuran (B142691) (DMF) and acrylic acid or ethylene (B1197577). mpg.dechemeurope.commpg.deinnovations-report.comresearchgate.net For instance, researchers at the Max Planck Institute of Colloids and Interfaces have developed a heterogeneously catalyzed three-in-one reaction that converts DMF and acrylic acid into p-xylene with high selectivity. mpg.dechemeurope.commpg.deinnovations-report.com This process, operating in a continuous flow system, involves a Diels-Alder cycloaddition, dehydration, and subsequent decarboxylation. mpg.dechemeurope.commpg.deinnovations-report.com Another approach utilizes the reaction of DMF with ethylene over modified H-Beta zeolite catalysts to produce p-xylene. researchgate.net
These sustainable routes to p-xylene open up possibilities for accessing this compound through subsequent "green" isomerization or dehydrogenation processes. The focus will be on designing highly selective, low-temperature catalytic systems that can favor the formation of the desired methylene-cyclohexadiene isomer over other competing pathways.
Key research objectives in this area include:
Catalyst Design: Development of novel heterogeneous or homogeneous catalysts for the direct synthesis of this compound from renewable feedstocks.
Biomass Conversion: Exploration of alternative biomass-derived starting materials and reaction pathways.
Process Intensification: Integration of synthesis and in-situ trapping or polymerization of this compound in continuous flow reactors to manage its high reactivity.
A comparative table of conventional and emerging sustainable synthetic approaches is presented below.
| Synthetic Approach | Precursors | Key Process | Advantages | Challenges |
| Conventional | [2.2]Paracyclophane | High-Temperature Pyrolysis | High purity of resulting polymer | Energy-intensive, fossil fuel-based precursor |
| Emerging Sustainable | 2,5-Dimethylfuran (from biomass), Acrylic Acid/Ethylene | Catalytic Diels-Alder/ Dehydration/ Decarboxylation | Utilizes renewable feedstocks, potentially lower energy consumption | Multi-step process, catalyst development needed for direct synthesis of the target isomer |
Exploration of Unconventional Reactivity Modes
The reactivity of this compound is dominated by its propensity to aromatize by isomerizing to toluene (B28343) or to dimerize and polymerize to form poly(p-xylylene). However, its unique conjugated system, featuring an exocyclic double bond, presents opportunities for exploring unconventional reactivity that has yet to be fully harnessed.
Future investigations will likely delve into cycloaddition reactions beyond simple dimerization. The diene and dienophilic character of the molecule could be exploited in controlled [4+2] or [2+2] cycloadditions with a variety of substrates to generate complex polycyclic frameworks. The use of photochemistry and electrochemistry could unlock novel reaction pathways, potentially leading to otherwise inaccessible molecular architectures.
Organometallic chemistry offers another promising frontier. The formation of metal complexes with this compound could stabilize the molecule, allowing for subsequent controlled functionalization. For example, transition metal catalysts could mediate novel C-H activation or cross-coupling reactions at specific positions of the ring or the methylene (B1212753) group.
Potential areas for exploration include:
Pericyclic Reactions: Detailed mechanistic studies and synthetic applications of Diels-Alder and other cycloaddition reactions where this compound acts as either the diene or dienophile.
Radical Chemistry: Investigating its role in radical chain reactions, potentially as a radical initiator or a monomer in controlled radical polymerizations. acs.org
Photochemical and Electrochemical Activation: Using light or electric current to generate reactive intermediates with unique and controllable reactivity patterns.
Organometallic Catalysis: The synthesis and reactivity of organometallic complexes of this compound, enabling new catalytic transformations.
Synergistic Experimental and Computational Investigations
Given the transient nature of this compound, a synergistic approach combining experimental and computational methods is crucial for a comprehensive understanding of its properties and reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into its electronic structure, stability relative to its isomers, and the transition states of its various reactions.
Future research will rely heavily on this synergy to:
Predict Reaction Pathways: Computationally model potential reaction mechanisms, including isomerization, polymerization, and cycloadditions, to guide experimental design.
Characterize Intermediates: Use computational spectroscopy to predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound and its reaction intermediates, aiding in their experimental detection and characterization. google.com
Design Novel Catalysts: Computationally screen potential catalysts for the sustainable synthesis or controlled functionalization of this compound, optimizing for selectivity and efficiency.
A summary of key properties of this compound and its isomers, often investigated through computational methods, is provided below.
| Property | This compound | 5-Methylene-1,3-cyclohexadiene | Toluene |
| IUPAC Name | 3-methylidenecyclohexa-1,4-diene nih.gov | 5-methylidenecyclohexa-1,3-diene nih.gov | Methylbenzene |
| Molecular Formula | C₇H₈ nih.gov | C₇H₈ nih.gov | C₇H₈ |
| Molar Mass | 92.14 g/mol nih.gov | 92.14 g/mol nih.gov | 92.14 g/mol |
| Key Structural Feature | Non-conjugated diene with exocyclic methylene | Conjugated diene with exocyclic methylene | Aromatic ring |
| Relative Stability | Least stable | Intermediate stability | Most stable |
Integration into Supramolecular and Nanoscience Applications
The ability of this compound to readily form p-xylylene, which in turn polymerizes to the highly conformal and pinhole-free Parylene coatings, is its most significant application. Future research will aim to expand upon this by integrating the unique chemistry of this reactive intermediate into the broader fields of supramolecular chemistry and nanoscience.
The directed self-assembly of functionalized p-xylylene precursors, generated from tailored this compound derivatives, could lead to novel nanostructures such as nanotubes, nanorods, and ordered thin films with unique electronic or optical properties. By introducing specific functional groups onto the cyclohexadiene ring or the methylene group, it may be possible to create "smart" polymers that respond to external stimuli.
Furthermore, the in-situ generation of this compound on surfaces could be used as a method for creating patterned polymer films or for the bottom-up fabrication of molecular electronic devices. The high reactivity that makes it challenging to handle could be turned into an advantage for creating covalent bonds with surfaces or other molecules in a controlled manner.
Emerging applications in this domain may include:
Functional Polymers: Synthesis of novel copolymers by reacting this compound with other monomers, leading to materials with tailored thermal, mechanical, or electronic properties. epa.govrsc.org
Surface Modification: Utilizing the reactive nature of this compound for the covalent modification of surfaces to alter their properties, such as hydrophobicity or biocompatibility.
Molecular Electronics: Exploring the potential of self-assembled monolayers derived from functionalized this compound as components in molecular wires or switches.
Q & A
Q. How is this compound utilized in the synthesis of natural products like kingianins?
- Methodological Answer : Serve as a monomeric precursor in [2+2] cycloadditions to construct bicyclo[4.2.0]octane cores. Optimize reaction conditions (e.g., Lewis acid catalysis) to control stereochemistry. Validate product scaffolds via NOESY NMR or circular dichroism (CD) for chiral centers. Scale reactions using flow chemistry to mitigate exothermicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
